molecular formula C16H14FN3O4 B1321605 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide CAS No. 56287-72-0

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Cat. No.: B1321605
CAS No.: 56287-72-0
M. Wt: 331.3 g/mol
InChI Key: IHMGVBGVESPOHF-UHFFFAOYSA-N
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Description

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is a benzamide derivative characterized by a fluoroacetamido group at position 2 and a nitro substituent at position 5 on the benzamide backbone. The compound’s structure includes an o-tolyl (2-methylphenyl) group attached to the amide nitrogen, which may influence steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroacetamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(2-Aminoacetamido)-5-nitro-N-(o-tolyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-Fluoroacetamido)-5-nitrobenzoic acid and o-toluidine.

Scientific Research Applications

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The fluoroacetamido group can enhance binding affinity and specificity, while the nitro group may participate in redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

N-(o-Tolyl)benzamide Derivatives

  • Compound 4i (): 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(o-tolyl)benzamide Substituents: Dicyanoimidazole at position 2. Melting Point: 279–281°C; Yield: 83%. Comparison: The dicyanoimidazole group likely enhances thermal stability compared to the target compound’s fluoroacetamido-nitro system. The nitro group in the target compound may reduce solubility due to increased polarity, whereas the dicyanoimidazole in 4i could improve crystallinity.
  • Compound 30f (): 4-(2-((3-Methylquinoxalin-2-yl)thio)acetamido)-N-(o-tolyl)benzamide Substituents: Thioacetamido-quinoxaline at position 3. Melting Point: 247–249°C; Yield: 90%. Comparison: The thioether and quinoxaline moieties may confer redox activity or metal-binding capacity, contrasting with the electron-withdrawing nitro and fluorine groups in the target compound.

Nitro-Containing Analogues

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (): Substituents: Nitrofuran and thiazole. Biological Impact: Demonstrated potent carcinogenicity in rats, inducing bladder and renal pelvis carcinomas. Comparison: While structurally distinct, the nitro group in both compounds may raise toxicity concerns. The target compound’s nitro group at position 5 could contribute to similar metabolic activation pathways, warranting further toxicological evaluation.

Medicinal Chemistry

  • Comparison: The target compound’s fluoroacetamido group may enhance bioavailability or target binding, similar to fluorine’s role in drugs like fluopyram .
  • Repaglinide () : A hypoglycemic agent with a benzoic acid-ethylpiperidine structure.

    • Comparison : The o-tolyl group in the target compound may mimic repaglinide’s steric bulk, influencing receptor interactions.

Biological Activity

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is an organic compound characterized by a unique combination of functional groups: a fluoroacetamido group, a nitro group, and an o-tolyl group attached to a benzamide core. Its molecular formula is C16H14FN3O4C_{16}H_{14}FN_{3}O_{4} with a molecular weight of approximately 331.298 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure

The chemical structure can be represented as follows:

  • SMILES : Cc1ccccc1NC(=O)c2cc(ccc2NC(=O)CF)[N+](=O)[O-]
  • IUPAC Name : 2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the nitro group suggests potential redox activity, which can influence its pharmacological effects. Preliminary studies indicate that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response pathway .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in solvents like DMSO and methanol, which is advantageous for biological assays and therapeutic applications. Its stability under controlled conditions (e.g., storage at 2–8 °C under inert gas) enhances its usability in research settings.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsBiological Activity
This compoundFluoroacetamido, Nitro, o-TolylAnti-inflammatory
2-Amino-5-nitro-N-(o-tolyl)benzamideAmino, Nitro, o-TolylAnti-inflammatory, Anticancer
2-(2-Fluoroacetamido)-N-(o-tolyl)benzamideFluoroacetamido, o-TolylLimited data on biological activity

The comparison illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursors like 5-fluoro-2-nitrobenzoic acid (CAS 320-98-9) . A common approach includes:

Amide Coupling : Reacting 5-nitro-N-(o-tolyl)benzamide intermediates with fluoroacetyl chloride under controlled pH and temperature (e.g., triethylamine as a base, reflux conditions) .

Nitro Group Stability : Ensure nitro groups remain intact during reactions by avoiding strong reducing agents until final stages.

Purification : Use column chromatography or recrystallization (e.g., pet-ether) to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity by analyzing chemical shifts for fluorine (¹⁹F NMR) and nitro/amide protons (¹H/¹³C NMR). For example, the o-tolyl group shows aromatic splitting patterns .
  • HPLC-MS : Determine purity (>95%) and molecular weight (e.g., m/z 386.3 for C₁₆H₁₃FN₃O₄) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .

Q. What functional groups dictate the compound’s reactivity?

  • Methodological Answer : The fluoroacetamido group is susceptible to nucleophilic substitution (e.g., with thiols or amines) , while the nitro group can be reduced to an amine for further derivatization . The o-tolyl group sterically hinders certain reactions, requiring optimized conditions (e.g., Pd/C catalysis for hydrogenation) .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Simulate fluoroacetamido substitution energetics to prioritize viable reagents .
  • Solvent Effects : Use COSMO-RS models to optimize solvent polarity for nitro group stability .
  • Data Feedback : Integrate experimental NMR data with computed spectra to validate intermediates .

Q. How do contradictory spectral data arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often stem from:

  • Tautomerism : The nitro group may cause resonance shifts; use variable-temperature NMR to observe dynamic effects .
  • Impurity Peaks : Compare HPLC retention times with synthetic intermediates (e.g., unreacted o-toluidine derivatives) .
  • Solution : Cross-validate with X-ray crystallography (e.g., single-crystal analysis for bond angles) .

Q. What strategies optimize reaction conditions to enhance yield and purity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for selective nitro reduction without affecting fluorine .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzamide intermediates .

Properties

IUPAC Name

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGVBGVESPOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615579
Record name 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-72-0
Record name 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

14.4 g(0.053 mol) of N-(2-amino-5-nitrobenzoyl)-o-toluidine and 6.3 g(0.08 mol) of pyridine are dissolved in 300 ml of tetrahydrofuran. 12.2 g(0.126 mol) of fluoroacetyl chloride are added to the solution for 10 minutes under ice-cooling. The solution is stirred at the same temperature for 30 minutes and then at room temperature for 2.5 hours. The reaction solution is allowed to stand at room temperature overnight. The crystalline precipitate is collected by filtration, washed with water and then dried. 16.4 g of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine are obtained.
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